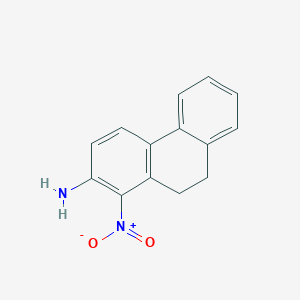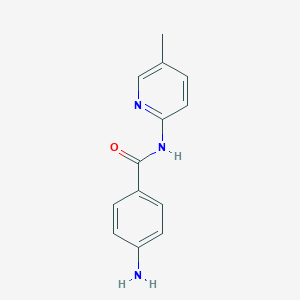
1-Nitro-9,10-dihydrophenanthren-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Nitro-9,10-dihydrophenanthren-2-amine, also known as NDPA, is a chemical compound that has been the subject of scientific research due to its potential applications in the fields of pharmacology and medicine. NDPA is a member of the phenanthrene family of compounds, which are known for their diverse biological activities.
Mécanisme D'action
1-Nitro-9,10-dihydrophenanthren-2-amine exerts its biological effects by modulating various cellular signaling pathways, including the NF-κB and MAPK pathways. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, as well as to induce apoptosis in cancer cells.
Effets Biochimiques Et Physiologiques
1-Nitro-9,10-dihydrophenanthren-2-amine has been shown to exhibit a wide range of biochemical and physiological effects, including the inhibition of tumor growth and metastasis, the suppression of inflammation, and the inhibition of viral replication. It has also been shown to have neuroprotective effects and to improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-Nitro-9,10-dihydrophenanthren-2-amine in lab experiments is its ability to modulate multiple cellular signaling pathways, making it a versatile tool for studying various biological processes. However, one limitation is that 1-Nitro-9,10-dihydrophenanthren-2-amine can be toxic at high concentrations, which can make it difficult to study its effects in vivo.
Orientations Futures
There are several potential future directions for research on 1-Nitro-9,10-dihydrophenanthren-2-amine, including its use as a therapeutic agent for various diseases, its potential as a drug delivery system, and its use in the development of new diagnostic tools. Other areas of research could include exploring the mechanisms underlying its anti-inflammatory and anti-cancer effects, as well as investigating its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Méthodes De Synthèse
1-Nitro-9,10-dihydrophenanthren-2-amine can be synthesized using a variety of methods, including the reduction of 1-nitrophenanthrene and the nitration of 9,10-dihydrophenanthrene-2-amine. The most commonly used method involves the reduction of 1-nitrophenanthrene using a metal catalyst such as palladium or platinum.
Applications De Recherche Scientifique
1-Nitro-9,10-dihydrophenanthren-2-amine has been the subject of scientific research due to its potential applications in the fields of pharmacology and medicine. Studies have shown that 1-Nitro-9,10-dihydrophenanthren-2-amine exhibits a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Propriétés
Numéro CAS |
18264-78-3 |
|---|---|
Nom du produit |
1-Nitro-9,10-dihydrophenanthren-2-amine |
Formule moléculaire |
C14H12N2O2 |
Poids moléculaire |
240.26 g/mol |
Nom IUPAC |
1-nitro-9,10-dihydrophenanthren-2-amine |
InChI |
InChI=1S/C14H12N2O2/c15-13-8-7-11-10-4-2-1-3-9(10)5-6-12(11)14(13)16(17)18/h1-4,7-8H,5-6,15H2 |
Clé InChI |
WULDZHONTZJWGT-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C=CC(=C2[N+](=O)[O-])N)C3=CC=CC=C31 |
SMILES canonique |
C1CC2=C(C=CC(=C2[N+](=O)[O-])N)C3=CC=CC=C31 |
Synonymes |
9,10-Dihydro-1-nitro-2-phenanthrenamine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![3-Nitrobenzo[b]thiophene](/img/structure/B90674.png)
![(8R,9S,13S,14S,17S)-3-Methoxy-13-methyl-17-(2-methylprop-2-enyl)-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol](/img/structure/B90675.png)



![2-[(4-Chlorophenyl)sulfanylmethyl]isoindole-1,3-dione](/img/structure/B90684.png)